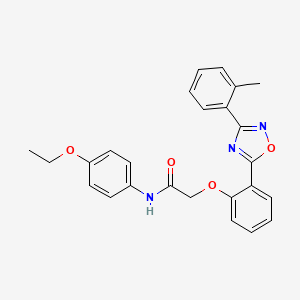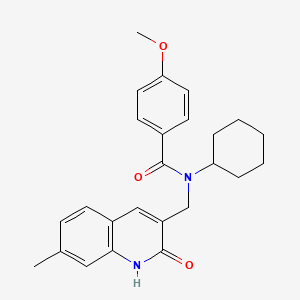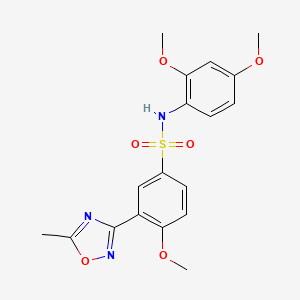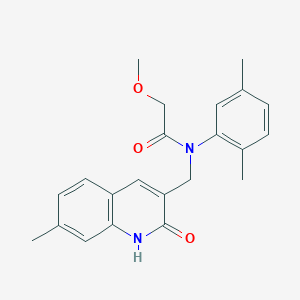
N-(4-(N-((2-hydroxyquinolin-3-yl)methyl)-N-isobutylsulfamoyl)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(4-(N-((2-hydroxyquinolin-3-yl)methyl)-N-isobutylsulfamoyl)phenyl)acetamide” is a chemical compound that likely contains a quinoline ring, which is a type of heterocyclic aromatic organic compound . Quinoline is a privileged scaffold that appears as an important construction motif for the development of new drugs .
Mecanismo De Acción
Target of Action
The compound N-(4-(N-((2-hydroxyquinolin-3-yl)methyl)-N-isobutylsulfamoyl)phenyl)acetamide is a derivative of quinoline . Quinoline and its derivatives are known to interact with a variety of targets, including enzymes, receptors, and ion channels, which play crucial roles in numerous biological processes . .
Mode of Action
The mode of action of quinoline derivatives can vary depending on the specific derivative and its target. Generally, these compounds can interact with their targets through various mechanisms, such as inhibiting enzyme activity, modulating receptor function, or altering ion channel conductivity
Biochemical Pathways
Quinoline derivatives can influence a variety of biochemical pathways due to their broad range of targets . These pathways can include those involved in inflammation, pain sensation, microbial infection, and cancer
Result of Action
The result of a compound’s action at the molecular and cellular levels can manifest as changes in cellular function, gene expression, or signal transduction. Quinoline derivatives have been found to exhibit a broad range of biological activities, including antibacterial, antifungal, antimalarial, anthelmintic, anticonvulsant, cardiotonic, anti-inflammatory, and analgesic activities
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using compound 13 in lab experiments is its specificity for CK2, which reduces the likelihood of off-target effects. Additionally, it has been shown to have low toxicity in vivo, making it a safe candidate for cancer therapy. However, one limitation is its poor solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on compound 13. One area of interest is the development of more potent analogs that can overcome its poor solubility. Additionally, studies are needed to determine the optimal dosing and administration schedules for compound 13 in combination with chemotherapy. Finally, further studies are needed to determine the long-term safety and efficacy of compound 13 in vivo.
Métodos De Síntesis
Compound 13 can be synthesized using a multi-step process. The first step involves the synthesis of the intermediate 2-(2-hydroxyphenyl)quinoline-3-carboxaldehyde, which is then reacted with isobutylamine and sulfamic acid to form N-(2-hydroxyquinolin-3-ylmethyl)-N-isobutylsulfamic acid. The final step involves the reaction of N-(2-hydroxyquinolin-3-ylmethyl)-N-isobutylsulfamic acid with 4-aminophenylacetic acid to form compound 13.
Aplicaciones Científicas De Investigación
Compound 13 has been extensively studied for its potential as an anti-cancer agent. Studies have shown that it can inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer. It has also been shown to sensitize cancer cells to chemotherapy, making it a promising candidate for combination therapy.
Propiedades
IUPAC Name |
N-[4-[2-methylpropyl-[(2-oxo-1H-quinolin-3-yl)methyl]sulfamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4S/c1-15(2)13-25(14-18-12-17-6-4-5-7-21(17)24-22(18)27)30(28,29)20-10-8-19(9-11-20)23-16(3)26/h4-12,15H,13-14H2,1-3H3,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEKBZMJFODMQJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC1=CC2=CC=CC=C2NC1=O)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-(4-chlorobenzenesulfonyl)-N-[3-(propan-2-yloxy)propyl]piperidine-3-carboxamide](/img/structure/B7695485.png)






![N-[2-(cyclohex-1-en-1-yl)ethyl]-1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide](/img/structure/B7695531.png)
